2-Amino-6-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQDHBKGPBRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Methylnicotinamide and Its Precursors
Strategies for Pyridine (B92270) Ring Functionalization
The functionalization of the pyridine ring is a critical aspect of synthesizing 2-Amino-6-methylnicotinamide. The electron-deficient nature of the pyridine ring, particularly at the 2, 4, and 6-positions, dictates the types of reactions that can be effectively employed.
Introduction of the Amino Group at Position 2
The introduction of an amino group at the 2-position of the pyridine ring can be accomplished through several established methods. These methods often involve the displacement of a suitable leaving group or the reduction of a nitrogen-containing functionality.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto a pyridine ring. This reaction typically involves the displacement of a halide, most commonly chloride, at the 2-position by an amine nucleophile. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with the general order of reactivity being F > Cl > Br > I.
A common precursor for this transformation is 2-chloro-6-methylnicotinonitrile. The reaction of this precursor with ammonia (B1221849) in an aqueous solution at elevated temperatures and pressures leads to the formation of this compound. google.comgoogle.comwipo.int For instance, reacting 2-chloro-3-cyano-6-methylpyridine with a 28% aqueous solution of ammonia in an autoclave at 170°C for 7 hours yields the desired product. google.com
The reaction conditions for the amination of 2-halopyridines can be summarized in the following table:
| Halogenated Precursor | Aminating Agent | Solvent | Temperature | Pressure | Yield |
| 2-chloro-3-cyano-6-methylpyridine | aq. NH3 (28%) | Water | 170°C | Autoclave | - |
| 2-chloro-6-methylnicotinic acid | aq. NH3 (28%) | Water | 170°C | Autoclave | 74% google.com |
| 2-chloro-3-cyano-6-methylpyridine | NH3 (saturated) | Ethanol | 170°C | Autoclave | 41% google.com |
An alternative strategy for introducing an amino group is through the reduction of a nitro group at the corresponding position. This two-step process involves the initial nitration of the pyridine ring, followed by reduction of the resulting nitro derivative. The nitration of pyridines can be challenging due to the deactivating effect of the nitrogen atom in the ring. iust.ac.ir
Once the 2-nitro-6-methylpyridine precursor is obtained, it can be reduced to the corresponding 2-amino-6-methylpyridine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Pd/C, Pt/C) and metal/acid combinations (e.g., Sn/HCl, Fe/HCl). frontiersin.org Reductive amination can also be performed directly from a ketone, such as 2-acetyl-6-substituted pyridines, using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and a chiral ruthenium catalyst to produce chiral primary amines. nih.gov
The general process of reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org This method is considered a green chemistry approach due to its potential for one-pot synthesis under mild conditions. wikipedia.org
Recent advancements in catalysis have led to the development of methods for the amination of pyridines using Lewis or Brønsted acid catalysts. These catalysts activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen, thereby increasing its electrophilicity.
For instance, zinc-based Lewis acids have been shown to activate pyridines for nucleophilic aromatic substitution. researchgate.net Similarly, ruthenium(II) catalysts can enable SNAr reactions of aminopyridines with amines by forming a transient η⁶-pyridine complex, which acts as an electrophile. thieme-connect.de This catalytic approach allows for the amination of 2-alkoxypyridines to yield 2-aminopyridines. nih.gov
The following table summarizes various catalytic systems used for pyridine amination:
| Catalyst System | Substrate | Nucleophile | Key Features |
| Zinc-based Lewis acids | Chloropyridines | Amines | Activates pyridine ring for SNAr. researchgate.net |
| Ruthenium(II) complexes | Aminopyridines | Amines | Forms transient η⁶-pyridine complex. thieme-connect.de |
| Microsomal glutathione (B108866) S-transferase 1 | 2-chloropyridine derivatives | Glutathione | Enzymatic catalysis. nih.gov |
Introduction of the Methyl Group at Position 6
The introduction of a methyl group at the 6-position of the pyridine ring is a key step in the synthesis of the target molecule's precursors. One common strategy involves starting with a pre-functionalized pyridine derivative that already contains the methyl group, such as 2-methyl-5-ethylpyridine. google.com
Oxidation of 2-methyl-5-ethylpyridine can yield 6-methylnicotinic acid. google.com This oxidation can be carried out using nitric acid at elevated temperatures. chemicalbook.com The resulting 6-methylnicotinic acid can then be subjected to further functionalization. chemicalbook.comprepchem.com
Another approach involves the direct methylation of the pyridine ring. While direct C-H methylation of pyridines can be challenging, catalytic methods have been developed. For example, a rhodium-catalyzed method allows for the direct introduction of a methyl group onto the pyridine ring using methanol (B129727) and formaldehyde (B43269) as reagents. nih.gov
Formation of the Carboxamide Functional Group
The final key structural feature of this compound is the carboxamide group at the 3-position. This functional group is typically formed from a carboxylic acid precursor, such as 6-methylnicotinic acid.
The conversion of a carboxylic acid to a carboxamide can be achieved through several methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then reacted with ammonia or an amine to form the amide bond. khanacademy.orgyoutube.com
Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents. This method avoids the isolation of the highly reactive acid chloride. The industrial synthesis of nicotinic acid, a related compound, often involves the hydrolysis of nicotinonitrile. wikipedia.org Similarly, the hydrolysis of a nitrile group at the 3-position of the pyridine ring can lead to the formation of the carboxamide. For instance, the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia can directly yield this compound. google.comgoogle.comwipo.int
Synthesis of Key Intermediates
A pivotal intermediate in the synthesis of this compound is 6-methylnicotinaldehyde (B1311806). The preparation of this aldehyde from its corresponding alcohol, (6-methylpyridin-2-yl)methanol, is a key transformation that can be achieved through various oxidation methods.
Preparation of Nicotinaldehyde Derivatives (e.g., 6-Methylnicotinaldehyde)
The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. For the preparation of 6-methylnicotinaldehyde, several approaches can be employed, each with its own set of advantages and considerations.
The Swern oxidation is a widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgmdpi.commdpi.com This reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA). organic-chemistry.orgmdpi.commdpi.com
The mechanism of the Swern oxidation involves the initial reaction of DMSO with oxalyl chloride at low temperatures (typically -78 °C) to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate. organic-chemistry.orgmdpi.com The alcohol substrate then adds to this intermediate, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction through a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride. organic-chemistry.org
A typical procedure for the Swern oxidation of (6-methylpyridin-2-yl)methanol would involve the slow addition of a solution of DMSO in a suitable solvent like dichloromethane (B109758) to a solution of oxalyl chloride in the same solvent at -78 °C. This is followed by the addition of the alcohol. After a period of stirring, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The mild conditions of the Swern oxidation are particularly advantageous for substrates with sensitive functional groups. organic-chemistry.org
Table 1: Typical Reagents and Conditions for Swern Oxidation
| Reagent/Condition | Purpose | Typical Amount/Setting |
| Oxalyl Chloride | Activating Agent for DMSO | 1.1 - 1.5 equivalents |
| Dimethyl Sulfoxide (DMSO) | Oxidant | 2.0 - 3.0 equivalents |
| Triethylamine (TEA) | Base | 3.0 - 5.0 equivalents |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Temperature | Reaction Control | -78 °C to room temperature |
While the Swern oxidation is a powerful tool, other methods can also be employed for the synthesis of 6-methylnicotinaldehyde.
Chromium-based Oxidations: Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of primary alcohols to aldehydes. nih.gov These reactions are typically carried out in chlorinated solvents like dichloromethane. nih.gov The choice between PCC and PDC can sometimes influence the selectivity and yield of the reaction.
Two-step Reduction-Oxidation: An alternative strategy involves a two-step process. For instance, a related starting material, such as 5-ethyl-2-methylpyridine, can be oxidized to 6-methylnicotinic acid. google.com This acid can then be reduced to the corresponding alcohol, (6-methylpyridin-2-yl)methanol, using a suitable reducing agent like lithium aluminum hydride. The resulting alcohol can subsequently be oxidized to 6-methylnicotinaldehyde using one of the methods described above. This approach allows for the utilization of different starting materials and provides an alternative pathway to the key aldehyde intermediate.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and simplifying purification. For the synthesis of this compound and its precursors, several parameters can be adjusted.
In the context of oxidation reactions, factors such as the choice of oxidant, reaction temperature, and reaction time play a significant role. For the Swern oxidation, maintaining a low temperature during the initial stages is critical to prevent the decomposition of the reactive intermediate. mdpi.com The stoichiometry of the reagents, particularly the base, can also be fine-tuned to ensure complete reaction and minimize the formation of byproducts.
For amination reactions, such as the potential conversion of a nicotinaldehyde derivative to a nicotinamide (B372718), the choice of the aminating agent, solvent, temperature, and pressure can significantly impact the outcome. For instance, in the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, the reaction with aqueous ammonia is carried out at an elevated temperature and pressure in an autoclave to achieve a high yield of the intermediate this compound. google.com
Table 2: Parameters for Optimization of a Hypothetical Amination Reaction
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 100 - 200 °C | Higher temperatures can increase reaction rate but may lead to decomposition. |
| Pressure | Atmospheric to several bars | Higher pressure can be necessary for reactions involving gaseous reagents like ammonia. |
| Solvent | Water, Alcohols, Aprotic solvents | Solvent polarity can influence the solubility of reactants and the reaction pathway. |
| Catalyst | Acid or Base catalysts | Can accelerate the reaction and improve selectivity. |
| Reaction Time | 1 - 24 hours | Sufficient time is needed for the reaction to go to completion. |
Purification Techniques in Synthetic Protocols
Purification is an essential step in any synthetic sequence to isolate the desired compound in high purity. For the compounds discussed, several standard laboratory techniques are applicable.
Silica (B1680970) Gel Chromatography: This is a widely used technique for the purification of organic compounds. A solution of the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. For nicotinamide derivatives, a gradient of solvents, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often employed to achieve effective separation.
Column Chromatography: This is a general term that encompasses various chromatographic techniques, with silica gel chromatography being a prominent example. Other stationary phases, such as alumina, can also be used depending on the properties of the compounds to be separated.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization. For nicotinamides, solvents like ethanol, water, or mixtures thereof can be effective. The process can be optimized by adjusting the cooling rate and by seeding the solution with a small crystal of the pure compound to induce crystallization.
The final purity of the synthesized compounds is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-amino-4,6-diphenylnicotinonitrile, a characteristic singlet signal is observed between 7.09–7.25 ppm, which is attributed to the proton at the 5-position of the pyridine (B92270) ring. mdpi.com Additionally, the protons of the amino (-NH₂) group typically appear as a broad singlet in the range of 5.30–5.38 ppm. mdpi.com These characteristic chemical shifts are instrumental in identifying the core structure of nicotinamide (B372718) derivatives.
Interactive Data Table: ¹H NMR Chemical Shifts for Related Nicotinamide Structures
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| H-5 (Pyridine Ring) | 7.09–7.25 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orglibretexts.orgchemguide.co.uk Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org In the analysis of 2-amino-4,6-diphenylnicotinonitriles, the carbon atoms of the pyridine ring and the attached functional groups exhibit characteristic chemical shifts. mdpi.com For instance, the carbon atoms in the aromatic rings typically resonate in the downfield region of the spectrum, while the carbons of methyl groups would appear in the upfield region. The specific chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.orgchemguide.co.uk
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Nicotinonitrile
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 (Pyridine Ring) | 161.60 |
| C6 (Pyridine Ring) | 160.19 |
| C4 (Pyridine Ring) | 153.63 |
| C3 (Pyridine Ring) | 117.15 |
| C5 (Pyridine Ring) | 110.19 |
| Phenyl C (ipso) | 136.04, 135.50 |
| Phenyl CH | 130.17, 129.53, 129.23, 128.88 |
Note: Data is for 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile and serves as a representative example. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY, HSQC (or HMQC), and HMBC, are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comyoutube.comyoutube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This helps to piece together fragments of the molecule by showing which protons are neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.commimedb.orghmdb.canih.govacs.org This is crucial for assigning carbon signals based on their attached protons. youtube.com
Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous assignment of all proton and carbon signals for "2-Amino-6-methylnicotinamide" can be achieved, confirming the proposed structure.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. scispace.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. core.ac.uk As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. core.ac.uk For "this compound," ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺, which would confirm its molecular weight. Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information by revealing characteristic neutral losses and fragment ions. nih.govnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comresearchgate.netescholarship.orgsemanticscholar.org It is well-suited for the analysis of volatile and thermally stable compounds. escholarship.orgsigmaaldrich.com For a compound like "this compound," derivatization may be necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comnih.govmdpi.com Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "fingerprint," which can be used to identify the compound. sigmaaldrich.com
Interactive Data Table: Summary of Mass Spectrometry Techniques
| Technique | Ionization Method | Information Obtained | Suitability for this compound |
|---|---|---|---|
| ESI-MS | Soft Ionization (Electrospray) | Molecular Weight, Fragmentation Pattern | High, suitable for polar compounds. |
Tandem Mass Spectrometry (MS-MS)
Tandem mass spectrometry (MS-MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. While specific MS-MS fragmentation data for this compound is not extensively detailed in the reviewed literature, the fragmentation pattern can be predicted based on the behavior of similar compounds, particularly its parent structure, nicotinamide, and the general fragmentation of amides.
Amides are known to undergo a characteristic cleavage of the amide bond (N-CO) during mass spectrometry analysis unl.ptrsc.org. For this compound, the protonated molecule [M+H]⁺ would be expected to fragment at this bond.
The fragmentation of nicotinamide has been reported with a precursor to product ion transition of m/z 123.1 → 80.1 nih.gov. This corresponds to the loss of the carbamoyl (B1232498) group (-CONH2). It is anticipated that this compound would follow a similar primary fragmentation pathway. The addition of an amino group and a methyl group to the pyridine ring would increase the mass of the parent ion and potentially introduce alternative fragmentation pathways, such as the loss of ammonia (B1221849) or methyl radicals, although cleavage of the amide bond is expected to be a dominant feature.
Table 1: Predicted MS-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 152.08 [M+H]⁺ | 108.07 | CONH₂ |
| 152.08 [M+H]⁺ | 135.05 | NH₃ |
Note: This table is based on theoretical fragmentation patterns and data from related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure for this compound is not available in the reviewed literature, the structure of the closely related isomer, 6-Aminonicotinamide (B1662401), offers significant insights into the likely solid-state conformation and intermolecular interactions.
A study on 6-Aminonicotinamide (C₆H₇N₃O) revealed its crystallographic parameters through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The analysis provides precise bond lengths and angles, confirming the molecular geometry.
Table 2: Crystallographic Data for 6-Aminonicotinamide
| Parameter | Value |
|---|---|
| Formula | C₆H₇N₃O |
| Molecular Weight | 137.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3483 (6) |
| b (Å) | 4.8143 (2) |
| c (Å) | 9.6685 (4) |
| β (°) | 99.215 (2) |
| Volume (ų) | 659.25 (5) |
Data obtained from a study on 6-Aminonicotinamide, a structural isomer.
The crystal packing of 6-Aminonicotinamide is dominated by a network of hydrogen bonds involving the amine and amide functional groups. All four hydrogen-bond donors (two from the amide and two from the amine) participate in these interactions.
The packing is characterized by the formation of two distinct centrosymmetric rings through N—H⋯N and N—H⋯O hydrogen bonds. This leads to the formation of a ribbon-like structure of molecules. These ribbons are then interconnected by further hydrogen bonds, creating a three-dimensional network. The amide group's carbonyl oxygen acts as a hydrogen bond acceptor, while the NH₂ groups and the pyridine nitrogen act as both donors and acceptors, respectively. This intricate network of hydrogen bonds is crucial for the stability of the crystal lattice. Given the identical functional groups in this compound, a similarly complex hydrogen-bonding network is expected to govern its crystal packing.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds.
While a specific spectrum for this compound was not found, the gas-phase IR spectrum of its isomer, 6-Methylnicotinamide, is available from the NIST WebBook and provides valuable comparative data. The key functional groups in this compound are the primary amine (-NH₂), the primary amide (-CONH₂), the pyridine ring, and the methyl group (-CH₃).
The IR spectrum is expected to show characteristic absorption bands for these groups:
N-H Stretching: The primary amine and primary amide will both exhibit N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. Primary amines usually show two bands in this region, while primary amides also show two bands corresponding to symmetric and asymmetric stretching.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected between 1630 and 1690 cm⁻¹. This is often the most intense peak in the spectrum.
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide groups will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Aromatic C=C and C=N Stretching: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H Stretching: The methyl group and the aromatic C-H bonds will have stretching vibrations just below and just above 3000 cm⁻¹, respectively.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine & Amide | N-H Stretch | 3100 - 3500 (multiple bands) |
| Amide | C=O Stretch | 1630 - 1690 (strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Amine & Amide | C-N Stretch | 1000 - 1350 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, can predict molecular geometries, energy levels, and various reactivity descriptors.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing molecular geometry and predicting a range of properties that govern chemical reactivity.
Theoretical studies on related pyridine (B92270) derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to perform geometric optimization and calculate various molecular properties. researchgate.net Such analyses help in understanding the electronic distribution and stability of the molecule. For instance, in a study on 2-amino-6-methylpyridinium hydrogen glutarate, DFT was used to analyze the electronic properties of the 2-amino-6-methylpyridinium cation, a core component of the target molecule. researchgate.net
Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's stability and reactivity. These include:
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons from a system.
Electrophilicity Index (ω): A measure of the propensity to accept electrons.
These parameters are crucial for predicting how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).
For pyridine derivatives, MEP analysis can identify the most reactive sites. The electron-rich zones, often located around electronegative atoms like nitrogen and oxygen, are potential sites for electrophilic interaction. Conversely, hydrogen atoms bonded to electronegative atoms often exhibit positive potential, making them sites for nucleophilic interaction. This visual representation is crucial for understanding intermolecular interactions, including hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. libretexts.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity.
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For the related 2-amino-6-methylpyridinium cation, DFT calculations have determined the HOMO-LUMO energy gap to be 5.153 eV, indicating significant molecular stability. researchgate.net The distribution of these orbitals shows that both HOMO and LUMO are concentrated over the entire pyridinium (B92312) molecule. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.012 |
| LUMO Energy | -1.859 |
| HOMO-LUMO Gap (ΔE) | 5.153 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.orgnih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and analyzes delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a critical tool in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov The process involves sampling various conformations of the ligand within the binding site and using a scoring function to rank them based on their energetic favorability. nih.gov
A typical molecular docking study for a compound like 2-Amino-6-methylnicotinamide would involve:
Selection of a Protein Target: Identifying a biologically relevant protein implicated in a disease pathway.
Preparation of Receptor and Ligand: Preparing the 3D structures of the protein and the ligand for the simulation.
Docking Simulation: Running the docking algorithm to generate various binding poses.
Analysis of Results: Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. mdpi.com
The results are often presented in terms of a binding energy or docking score, where a lower energy value typically indicates a more stable and favorable interaction. These predictions can guide the design of more potent and selective inhibitors or modulators of the protein target.
Ligand Binding Site Characterization
There is currently no specific research available that characterizes the ligand binding site of this compound with any biological target. Characterization of a ligand binding site involves identifying the specific amino acid residues within a protein or nucleotides within a nucleic acid that interact with the compound. This analysis provides a detailed picture of the binding mode and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For related molecules like nicotinamide (B372718), extensive research has detailed its binding within the active sites of enzymes like nicotinamide N-methyltransferase (NNMT), but this specific data for its 2-amino-6-methyl derivative is absent from the scientific record.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new chemical entities. A search of scientific databases yields no QSAR studies specifically focused on this compound. The development of a QSAR model for this compound would require a dataset of structurally related molecules with measured biological activities, from which predictive equations based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties) could be derived.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. It provides a graphical representation of the regions of close contact between molecules, offering a detailed understanding of the crystal packing and the nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces. There are no available crystallographic studies or associated Hirshfeld surface analyses for this compound in the public domain. This type of analysis would be instrumental in understanding its solid-state properties and polymorphism.
Chemical Reactivity and Mechanistic Studies
Reaction Pathways and Mechanisms
The reaction pathways available to 2-Amino-6-methylnicotinamide are diverse, involving transformations at the pyridine (B92270) ring nitrogen, the exocyclic functional groups, and the carbon atoms of the ring itself.
The functional groups on the this compound molecule present several potential sites for oxidation.
Pyridine Ring Nitrogen: Like other tertiary amines and pyridine derivatives, the nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peracids, to form the corresponding Pyridine N-oxide. wikipedia.org This transformation introduces a positive charge on the ring, which can further influence its reactivity. wikipedia.org
Amino Group: The primary amino group at the 2-position can be a target for oxidation. The oxidation of aminopyridines can lead to the formation of nitropyridines, a reaction that has been documented for various aminopyridine isomers. acs.org For instance, studies on 3-aminopyridine (B143674) have shown that oxidation can occur via a nucleophilic attack of the amino nitrogen on an electrophilic oxidizing agent. researchgate.net
Methyl Group: The methyl group at the 6-position can undergo oxidation under specific conditions, although this typically requires strong oxidizing agents. The reactivity of methyl groups on pyridine rings is a known area of study, often leading to the corresponding carboxylic acid or aldehyde.
Iron complexes with aminopyridine ligands have demonstrated catalytic activity in oxidation reactions, utilizing peroxide oxidants to oxidize substrates like alcohols and hydrocarbons. proquest.com This suggests the potential for this compound to participate in or influence metal-catalyzed oxidation processes.
Table 1: Potential Oxidation Products of this compound Functional Groups
| Functional Group | Oxidizing Agent Example | Potential Product |
|---|---|---|
| Pyridine Nitrogen | Peracid (e.g., RCO₃H) | This compound N-oxide |
| Amino Group | Peroxomonosulfuric acid | 2-Nitro-6-methylnicotinamide |
Reduction reactions can target the nicotinamide (B372718) moiety and the pyridine ring, often depending on the reaction conditions and the reducing agent employed.
Nicotinamide Moiety: The nicotinamide portion of the molecule is related to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. patsnap.com The reduction of the pyridinium (B92312) ring in NAD+ to NADH is a fundamental biochemical process. nih.govacs.org Non-enzymatic reduction of nicotinamide derivatives can also be achieved using reagents like sodium dithionite (B78146) or sodium borohydride, which can yield a mixture of reduced isomers. acs.orgresearchgate.net This suggests the carboxamide-substituted pyridine ring in this compound can be reduced, potentially leading to dihydropyridine (B1217469) derivatives.
Pyridine Ring: The complete reduction of the aromatic pyridine ring is more challenging due to its aromatic stability but can be accomplished under vigorous conditions, such as catalytic hydrogenation at high pressure and temperature.
The reduced forms of nicotinamide derivatives are known to be prone to degradation through processes like oxidation and hydration, highlighting the chemical reactivity of these reduced species. nih.govacs.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. gcwgandhinagar.com The electron-deficient nature of the ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions, which can best stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgyoutube.com
In this compound, the presence of the amino group at the 2-position and the methyl group at the 6-position complicates this reactivity. While the amino group is a strong electron-donating group by resonance, making it a poor leaving group, SNAr reactions on aminopyridines are possible. Recent research has demonstrated that a transition-metal catalyst can enable SNAr reactions on aminopyridines, where the amino group itself acts as the leaving group. thieme-connect.comthieme-connect.de This proceeds through the formation of a transient η⁶-pyridine complex which activates the ring for nucleophilic attack. thieme-connect.comthieme-connect.de
Direct displacement of the amino group is generally challenging due to its poor leaving group ability. However, the pyridine N-oxide derivative can facilitate nucleophilic substitution at the 2-position. Reactions of pyridine N-oxides with agents like isocyanides can lead to the formation of 2-aminopyridines, demonstrating a pathway for substitution at this position. nih.gov
Influence of Electronic Effects on Reactivity
The reactivity of the this compound ring is a direct consequence of the combined electronic effects of its nitrogen heteroatom and its substituents.
Inductive and Resonance Effects: The nitrogen atom exerts a strong electron-withdrawing inductive effect on the ring carbons. stackexchange.comlibretexts.org Resonance structures also show that the nitrogen atom delocalizes the ring's π-electrons, leading to reduced electron density, particularly at the ortho (2, 6) and para (4) positions relative to the nitrogen. stackexchange.com
Substituent Effects:
Amino Group (at C2): This is a powerful electron-donating group via resonance (+R effect), which increases electron density on the ring, particularly at the ortho and para positions relative to itself (C3, C5, and the ring N). However, it has an electron-withdrawing inductive effect (-I effect). The resonance effect generally dominates, making the ring more susceptible to electrophilic attack than unsubstituted pyridine, but it deactivates the ring for nucleophilic attack.
Methyl Group (at C6): This is an electron-donating group through induction and hyperconjugation (+I effect), slightly increasing the electron density of the ring.
Carboxamide Group (at C3): The -CONH₂ group is electron-withdrawing through both inductive and resonance effects (-I, -R effects), decreasing the electron density of the ring.
The interplay of these effects results in a complex reactivity profile. The strong electron-withdrawing nature of the ring nitrogen and the carboxamide group deactivates the ring towards electrophilic substitution. wikipedia.orggcwgandhinagar.com Conversely, these same effects make the ring more susceptible to nucleophilic attack. Studies on substituted pyridinophane complexes have shown that electron-withdrawing groups on the pyridine ring can modulate the electronic properties and catalytic reactivity of the metal center. nih.gov
Aromaticity and Pyridine Ring Stability in Chemical Transformations
Pyridine is an aromatic compound, adhering to Hückel's rule with a planar, cyclic, conjugated system of six π-electrons. wikipedia.orgbris.ac.ukfiveable.me This aromaticity confers significant thermodynamic stability. The resonance energy of pyridine is substantial (around 117 kJ/mol), though less than that of benzene (B151609) (about 150-152 kJ/mol), a difference attributed to the electronegative nitrogen atom disrupting the even distribution of electron density. wikipedia.orgbris.ac.uk
This inherent stability means that chemical transformations of this compound will generally favor pathways that retain the aromaticity of the pyridine ring. Reactions that would disrupt this stable π-system, such as addition reactions, are less favorable than substitution reactions.
Electrophilic Aromatic Substitution: Due to the deactivation of the ring by the nitrogen atom, electrophilic substitution on pyridine is much slower than on benzene and requires harsh conditions. bris.ac.uk When it does occur, substitution is directed to the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. gcwgandhinagar.comstackexchange.com The activating amino group and deactivating carboxamide group in this compound create a complex regiochemical outcome for any potential electrophilic substitution.
Nucleophilic Aromatic Substitution: As discussed, the stability of the aromatic ring is restored in SNAr reactions following the departure of the leaving group, making this a favorable pathway for functionalizing the electron-poor ring. youtube.com
Biological Activity and Pharmacological Research Pathways
Investigations into Enzyme Inhibition and Modulation
Research into 2-amino-6-methylnicotinamide has significantly focused on its interaction with enzymes that play a crucial role in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism and cellular methylation processes. These investigations are vital for understanding the compound's potential pharmacological effects.
Nicotinamide N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds. nih.gov This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). nih.gov Aberrant NNMT activity is implicated in a range of conditions, including cancer, metabolic diseases, and neurodegenerative disorders, making it a significant therapeutic target. acs.orgnih.gov Elevated NNMT activity can deplete the cellular pool of SAM, thereby affecting cellular methylation potential and epigenetic processes, and also impact NAD+ levels, which are crucial for energy metabolism. acs.orgacs.org
Understanding the kinetic mechanism of an enzyme is fundamental to designing effective inhibitors. For bi-substrate enzymes like NNMT, the mechanism describes the order in which substrates bind and products are released. libretexts.org Two primary sequential mechanisms have been proposed for NNMT:
Random Sequential Bi-Bi mechanism : In this model, either the methyl donor (SAM) or the methyl acceptor (nicotinamide) can bind to the enzyme independently to form a binary complex. nih.gov The second substrate then binds to this complex to form a ternary structure before the catalytic reaction and subsequent product release. nih.govyoutube.com
Rapid Equilibrium Ordered Bi-Bi mechanism : Extensive kinetic studies, including initial velocity and product inhibition analyses, have provided strong evidence that human NNMT follows this mechanism. acs.orgnih.govacs.org In this ordered model, SAM binds to the enzyme first, followed by the binding of nicotinamide (NAM). acs.orgnih.gov After the methyl transfer occurs within the ternary complex, the methylated product (MNA) is released, followed by the release of SAH. acs.orgnih.govresearchgate.net The binding of SAM appears to be a prerequisite for the effective binding of nicotinamide. nih.gov
These kinetic models provide a crucial framework for developing inhibitors that can effectively target the enzyme's active site. nih.gov
The pursuit of potent and selective NNMT inhibitors has led to several innovative design strategies.
Bisubstrate Mimics: This is a prominent and effective strategy for designing inhibitors for enzymes that bind multiple substrates, like NNMT. nih.govacs.org A bisubstrate inhibitor consists of two covalently linked fragments, with one designed to occupy the substrate-binding site (mimicking nicotinamide) and the other to occupy the cofactor-binding site (mimicking SAM). nih.gov This approach aims to mimic the ternary transition state of the enzymatic reaction, which can lead to high potency and selectivity. nih.govrsc.org
Researchers have systematically developed libraries of bisubstrate-like compounds by linking fragments of the NNMT substrates. rsc.org Structure-based design, guided by the crystal structure of NNMT, has been instrumental in this process. nih.gov For example, knowing the distance between the nicotinamide nitrogen and the SAH sulfur atom in the active site (3.5 to 4.2 Å) has guided the design of appropriate linkers to connect the two mimic moieties. nih.gov Recent advancements have focused on optimizing these linkers, with studies showing that trans-alkene and alkynyl linkers can be particularly effective in positioning the mimic groups for high-affinity binding. acs.orgacs.orgchemrxiv.org The potency of bisubstrate inhibitors has significantly improved, with initial compounds having IC50 values in the micromolar range evolving to newer inhibitors with IC50 values in the low nanomolar and even subnanomolar range. acs.orgchemrxiv.org
| Inhibitor Type | Design Strategy | Key Features | Reported Potency Range |
|---|---|---|---|
| Bisubstrate Inhibitors | Covalently linking mimics of both nicotinamide and SAM. nih.govrsc.org | Mimics the enzymatic transition state to achieve high potency and selectivity. nih.govnih.gov Linker design (e.g., alkyl, alkynyl, trans-alkene) is critical. acs.orgchemrxiv.org | From low μM down to subnanomolar IC50/Ki values. acs.orgacs.orgchemrxiv.org |
| Covalent Inhibitors | Incorporating an electrophilic "warhead" to form a permanent covalent bond with a reactive residue in the enzyme's active site. nih.gov | Targets specific residues, such as an active-site cysteine in the SAM-binding pocket. nih.govresearchgate.net Can offer high potency and serve as probes for target engagement. nih.gov | Sub-μM IC50 values in vitro. nih.govresearchgate.net |
Covalent Inhibitors: Another approach involves the development of covalent inhibitors. These molecules contain a reactive electrophilic group designed to form a permanent covalent bond with a specific nucleophilic residue, such as a cysteine, within the enzyme's active site. nih.govresearchgate.net Researchers have successfully developed alpha-chloroacetamide (αCA) compounds that inhibit NNMT by reacting with a cysteine residue in the SAM-binding pocket. nih.gov This strategy has yielded inhibitors with sub-micromolar potency in biochemical assays. nih.govresearchgate.net
Translating the biochemical potency of an inhibitor into cellular activity is a critical step in drug discovery. Various assays are employed to confirm that an inhibitor can effectively reach and engage its target within a cellular environment.
Cellular Activity Assays: The efficacy of NNMT inhibitors in cells is often measured by their ability to reduce the production of 1-methylnicotinamide (MNA), the product of the NNMT reaction. acs.orgnih.gov For instance, treatment of human oral cancer cells (HSC-2) with a potent bisubstrate inhibitor led to a significant (50%) decrease in cellular MNA levels after 48 hours. acs.orgnih.gov Such assays confirm that the compound is cell-permeable and engages with NNMT to block its catalytic function. acs.org In some cases, potent inhibitors have demonstrated the ability to inhibit cell proliferation and suppress the migration of aggressive cancer cell lines. nih.gov
Target Engagement Assays: Confirming direct binding of an inhibitor to its target protein in a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. nih.gov CETSA measures the change in the thermal stability of a target protein upon ligand binding. An effective inhibitor will typically increase the melting temperature of its target protein, and this shift can be quantified to confirm target engagement. nih.gov However, a significant challenge has been observed where some compounds, particularly covalent inhibitors, show much weaker inhibition of NNMT in intact cells compared to their performance in cell lysates or biochemical assays. nih.govresearchgate.net This highlights potential issues with cell permeability, intracellular stability, or other factors that can affect a compound's ability to reach its target in a living system. nih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. nih.govfrontiersin.orgnih.gov This pathway is the predominant route for NAD+ production in humans. bu.edu Given the critical role of NAD+ in cellular redox reactions, energy metabolism, and as a substrate for signaling enzymes like sirtuins and PARPs, NAMPT is a key regulator of cellular homeostasis. nih.govacs.org As such, both inhibitors and activators of NAMPT are of significant therapeutic interest. nih.gov While various small-molecule modulators of NAMPT have been discovered, the available scientific literature does not specifically document studies investigating the modulatory effects of this compound on NAMPT activity. Research has been focused on other classes of compounds, such as the inhibitor FK866 or various phenolic activators. nih.govacs.org
Anti-proliferative and Anticancer Research
While research specifically on this compound is limited, extensive studies on related nicotinamide and aminonicotinamide derivatives have uncovered promising anticancer activities. These investigations provide a foundational understanding of the potential mechanisms through which this class of compounds may exert anti-proliferative effects.
Derivatives of nicotinamide have demonstrated notable anti-proliferative activities across various cancer cell lines. For instance, certain novel synthesized nicotinamide derivatives have shown potent cytotoxic effects against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines nih.gov.
Specifically concerning breast cancer, a derivative from the related 2-aminobenzothiazole (B30445) class was found to suppress tumor cell proliferation in the MCF-7 breast cancer cell line, highlighting the potential for aminicotinamide-based structures to target this cancer type nih.gov.
In the context of Clear Cell Renal Cell Carcinoma (ccRCC), research has identified the enzyme Nicotinamide N-methyltransferase (NNMT) as a promising therapeutic target nih.govnih.gov. NNMT is significantly overexpressed in ccRCC tissues compared to normal kidney tissue nih.govpreprints.org. Studies have shown that inhibiting NNMT can lead to reduced cell viability and the induction of cytotoxicity in ccRCC cell lines nih.gov. This makes nicotinamide-related compounds, which can interact with enzymes in this pathway, a subject of significant interest for ccRCC treatment strategies nih.govpreprints.org. Knockdown of NNMT in ccRCC cells has been shown to suppress their proliferation preprints.org.
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Nicotinamide Derivative | HCT-116 (Colorectal Carcinoma) | Anti-proliferative | nih.gov |
| Nicotinamide Derivative | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | nih.gov |
| 2-Aminobenzothiazole Derivative | MCF-7 (Breast Cancer) | Suppressed Proliferation | nih.gov |
| NNMT Inhibitors (Nicotinamide-related) | ccRCC (Clear Cell Renal Carcinoma) | Reduced Cell Viability | nih.gov |
The anti-proliferative effects of aminonicotinamide-related compounds are closely linked to their ability to modulate cell cycle progression. Certain nicotinamide derivatives have been observed to induce cell cycle arrest at the G2/M and G0/G1 phases nih.govresearchgate.net. More specifically, a 2-aminobenzothiazole derivative was found to cause G2/M cell cycle arrest in leukemic and breast cancer cell lines nih.gov. This arrest was associated with a reduction in the phosphorylation level of CDK1 and an upregulation of CyclinB1 protein, a key marker for the G2/M phase nih.gov.
Furthermore, studies on the related isomer, 6-aminonicotinamide (B1662401) (6-AN), show that it can enhance radiation-induced G2 block tandfonline.com. When used in combination with 2-deoxy-D-glucose (2-DG) and radiation, 6-AN induced G2/M arrest that correlated with decreased levels of cyclin A, cyclin B1, and cdc2 nih.gov. While 6-AN is a different molecule, its activity provides insight into a potential mechanism shared by aminonicotinamide compounds.
A key aspect of the anticancer activity of aminonicotinamide-related compounds involves the induction of oxidative stress within cancer cells. The activity of a 2-aminobenzothiazole derivative, for example, was associated with elevated levels of reactive oxygen species (ROS) and an increase in DNA double-strand breaks in cancer cells nih.gov.
Research on the isomer 6-aminonicotinamide (6-AN) provides a more detailed mechanistic view. In combination with the metabolic modifier 2-deoxy-D-glucose (2-DG), 6-AN was shown to provoke significant oxidative stress mdpi.com. This combination led to a decrease in the content of the antioxidant glutathione (B108866) (GSH), an increase in its oxidized form (GSSG), and enhanced generation of superoxide (B77818) radicals in a human glioma cell line nih.gov. This disruption of the cellular redox balance contributes to apoptosis and enhances the sensitivity of cancer cells to radiation nih.govnih.gov. The induction of oxidative stress is a critical component of the selective radiosensitization observed in malignant cells treated with this combination nih.govnih.gov.
Antifungal Activity Investigations
Derivatives of 2-aminonicotinamide have been designed and synthesized as novel antifungal agents, demonstrating significant efficacy and a distinct mechanism of action compared to existing treatments.
The primary antifungal mechanism for a series of novel 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes, including fungi. These GPI-anchored proteins are crucial for the integrity and function of the fungal cell wall. By targeting their synthesis, these compounds effectively disrupt cell wall structure and function, leading to fungal cell death. Electron microscopy studies have confirmed that these derivatives target the cell wall and lead to a decrease in the GPI anchor content on the surface of Candida albicans.
Research has demonstrated that 2-aminonicotinamide derivatives possess potent, broad-spectrum antifungal activity. These compounds have been tested against a range of clinically relevant fungal pathogens, including various species of Candida and Cryptococcus neoformans.
Notably, they exhibit excellent activity against Candida albicans, including strains that are resistant to fluconazole, a common antifungal medication. The minimum inhibitory concentration (MIC80) values, which represent the concentration needed to inhibit 80% of fungal growth, have been recorded in the low microgram per milliliter range, indicating high potency. The efficacy extends to other species such as C. parapsilosis and C. glabrata.
| Fungal Strain | MIC80 Range (µg/mL) |
|---|---|
| Candida albicans | 0.0313 - 4.0 |
| Fluconazole-resistant C. albicans | 0.0313 - 2.0 |
| Candida parapsilosis | 0.0313 - 2.0 |
| Candida glabrata | 0.0313 - 2.0 |
| Cryptococcus neoformans | 0.0313 - 2.0 |
Target Identification in Fungi (e.g., Cell Wall)
While direct studies on the antifungal mechanism of this compound are not prevalent, research into its derivatives provides insight into its potential as an antifungal agent targeting the fungal cell wall. A notable derivative, 4-phenoxybenzyl 2-amino-6-methylnicotinate, known as aminopyrifen, has demonstrated antifungal activity against Neurospora crassa. This compound was found to inhibit mycelial growth at very low concentrations. To identify its specific target, resistant mutants were studied, revealing mutations in the gwt-1 gene. This gene is responsible for encoding Gwt1, an enzyme involved in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is crucial for anchoring proteins to the fungal cell wall. This suggests that derivatives of this compound may act by disrupting the integrity of the fungal cell wall through the inhibition of GPI anchor synthesis.
| Compound | Fungal Species | Activity | Target Pathway |
|---|---|---|---|
| 4-phenoxybenzyl 2-amino-6-methylnicotinate (Aminopyrifen) | Neurospora crassa | Mycelial growth inhibition | Glycosylphosphatidylinositol (GPI) anchor biosynthesis |
Neuroprotective Research Implications
A comprehensive search of scientific literature did not yield specific research findings on the neuroprotective implications of this compound.
There is no available research specifically investigating the modulation of homocysteine neurotoxicity by this compound.
Specific studies on the potential influence of this compound on neurodegenerative diseases such as Alzheimer's and Parkinson's were not identified in the available scientific literature. However, a study on cognitive impairment in Parkinson's disease identified 6-Methylnicotinamide, a related compound, as a top metabolic marker in machine learning models used for prediction. nih.gov
Role in Metabolic Syndrome Research (e.g., NAD+ Metabolism)
Research specifically detailing the role of this compound in metabolic syndrome and its effect on NAD+ metabolism is not currently available in the scientific literature. The broader field of NAD+ metabolism research in the context of metabolic syndrome primarily focuses on precursors like nicotinamide, nicotinamide mononucleotide (NMN), and nicotinamide riboside (NR). nih.govnews-medical.netnad.lt These precursors have been shown to increase NAD+ levels, which can improve lipid and glucose homeostasis. nih.gov
Applications in Chemical Biology as Probes
A thorough review of the literature did not reveal any instances of this compound being utilized as a chemical probe in chemical biology research.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-phenoxybenzyl 2-amino-6-methylnicotinate (Aminopyrifen) |
| Homocysteine |
| NAD+ (Nicotinamide adenine dinucleotide) |
| Nicotinamide |
| Nicotinamide mononucleotide (NMN) |
| Nicotinamide riboside (NR) |
| 6-Methylnicotinamide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
SAR Analysis for NNMT Inhibitory Activity
Nicotinamide (B372718) N-methyltransferase (NNMT) is a key enzyme in cellular metabolism, and its inhibition has emerged as a potential therapeutic strategy for various diseases. The 2-aminonicotinamide scaffold has been explored for its potential as an NNMT inhibitor.
Systematic modifications of the 2-aminonicotinamide core and related structures have revealed critical insights into the determinants of NNMT inhibitory activity. For instance, in related tricyclic NNMT inhibitors, substitutions on the aromatic ring significantly impact potency. The introduction of a single fluorine atom at the 4-position of a phenyl ring can in some cases slightly improve activity against human NNMT (hNNMT), while a second fluorine atom is generally detrimental to potency for both human and mouse NNMT (mNNMT) nih.gov. Similarly, replacing a phenyl ring with a pyridine (B92270) residue can lead to a decrease in inhibitory activity nih.gov.
In a series of bisubstrate inhibitors, the incorporation of specific moieties has been shown to enhance activity. For example, a bisubstrate analogue featuring both an amino acid motif and a naphthyl group demonstrated the highest inhibitory activity against NNMT, with an IC50 of 1.41 μM acs.org. This suggests that combining structural features that interact with different parts of the enzyme's active site can lead to more potent inhibitors. Interestingly, a 6-methylamino-nicotinamide compound was identified as a submicromolar inhibitor in one study, though it showed a higher IC50 of 19.8 μM in another assay, highlighting potential variations in testing conditions acs.org.
The following table summarizes the inhibitory activities of selected NNMT inhibitors, illustrating the impact of structural modifications.
| Compound ID | Modification | hNNMT IC50 (µM) | mNNMT IC50 (µM) |
| 1 | Phenyl group | 0.13 | 0.18 |
| 2 | 4-Fluorophenyl group | ~0.1 | ~0.18 |
| 3 | Di-fluorinated phenyl group | 0.2 | 1.1 |
| 4 | Pyridine residue instead of phenyl | Lower potency than compound 1 | Lower potency than compound 1 |
| 78 | Bisubstrate analogue with amino acid and naphthyl moieties | 1.41 | Not specified |
Data sourced from multiple studies and presented for comparative purposes.
Computational methods, particularly molecular docking, have been instrumental in understanding the binding modes of nicotinamide-based inhibitors within the NNMT active site. Docking studies have shown that inhibitors can form key interactions with amino acid residues in the nicotinamide-binding pocket. For example, X-ray crystallography and docking analyses have guided the retention of crucial nitrogen interactions with residues like Val143 nih.gov. These computational models help to rationalize the observed SAR and predict the potential activity of novel, rationally designed compounds. For instance, docking of quinolinium analogues into the NNMT substrate-binding site has produced a strong correlation between the calculated ligand-enzyme interaction scores and the experimentally determined IC50 values medchemexpress.cn. Such studies have also highlighted the importance of a heteroaromatic ring in certain inhibitor series for maintaining potent activity nih.gov.
SAR for Antifungal Efficacy
Derivatives of 2-aminonicotinamide have been investigated as potential antifungal agents, with research indicating that their mechanism of action may involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis nih.gov. A study focused on a series of novel 2-aminonicotinamide derivatives revealed that the nature of the substituent at the amide nitrogen is critical for antifungal activity.
Specifically, compounds incorporating a thiophene (B33073) ring linked to the amide nitrogen displayed significant activity. The introduction of a substituted aminomethyl group at the 5-position of the thiophene ring was particularly effective. For example, compounds with a (2-fluorophenyl)aminomethyl or a (3-fluorophenyl)aminomethyl substituent at this position exhibited excellent activity against Candida albicans, with MIC80 values of 0.0313 μg/mL nih.gov. These compounds also demonstrated broad-spectrum antifungal activity against fluconazole-resistant strains of C. albicans, as well as other pathogenic fungi like C. parapsilosis, C. glabrata, and Cryptococcus neoformans nih.gov. Further investigations suggested that these potent derivatives target the fungal cell wall and reduce the GPI anchor content on the cell surface nih.gov.
The table below presents the antifungal activity of key 2-aminonicotinamide derivatives.
| Compound ID | R Group on Amide Nitrogen | C. albicans MIC80 (µg/mL) |
| 11g | -((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl) | 0.0313 |
| 11h | -((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl) | 0.0313 |
MIC80 (Minimum Inhibitory Concentration for 80% of isolates) values indicate high potency.
General Principles of Structural Modification for Enhanced Biological Profiles
Based on the available SAR data, several general principles for the structural modification of 2-aminonicotinamide-based compounds can be derived to enhance their biological profiles. For NNMT inhibitors, maintaining key interactions within the nicotinamide-binding pocket is paramount. This often involves preserving a heteroaromatic core that can engage in essential hydrogen bonding and π-stacking interactions. The metabolic stability of these compounds is another critical factor that can be optimized through structural modifications. For example, replacing metabolically labile groups, such as certain alicyclic amines, can lead to improved pharmacokinetic properties nih.gov.
Supramolecular Chemistry and Advanced Material Science Applications
Formation of Supramolecular Adducts
The structure of 2-Amino-6-methylnicotinamide lends itself to the formation of complex supramolecular assemblies through various non-covalent interactions. These interactions are crucial in the field of supramolecular chemistry, which focuses on the organization of molecules into well-defined structures. The amino and amide groups, along with the pyridine (B92270) ring, provide multiple sites for hydrogen bonding and π-π stacking, driving the self-assembly process.
Hydrogen Bonding Interactions (e.g., N-H⋯O, O-H•••O, C-H···O)
Hydrogen bonds are the primary drivers in the formation of supramolecular structures involving nicotinamide (B372718) derivatives. In this compound, the amino (-NH2) and amide (-CONH2) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine nitrogen are effective acceptors. This allows for a variety of hydrogen bonding patterns, such as N-H⋯O, O-H⋯O, and C-H⋯O interactions, which have been observed in related structures.
The study of nicotinamide-oxalic acid salts, for instance, reveals strong intermolecular hydrogen bonds where a proton is transferred from the acid to the nitrogen atom of the pyridine ring nih.govfrontiersin.org. This creates robust N+-H⋯O− interactions. It is anticipated that this compound would form similar strong hydrogen bonds when interacting with acidic co-formers. The amide group can also form dimeric structures through N-H⋯O bonds with another amide group, a common motif in crystal engineering nih.gov. The presence of the additional amino group in this compound offers further possibilities for creating extensive hydrogen-bonded networks.
| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |
| N-H⋯O | Amino group (-NH2), Amide group (-CONH2) | Carbonyl oxygen (C=O), Oxygen from co-former | Formation of chains, dimers, and sheets. Crucial for co-crystal stability. |
| O-H⋯O | Hydroxyl group from co-former | Carbonyl oxygen (C=O), Pyridine nitrogen | Key interaction in adducts with alcohols or carboxylic acids. |
| C-H⋯O | Aromatic C-H on pyridine ring | Carbonyl oxygen (C=O) | Weaker interactions that contribute to the overall stability and packing of the crystal structure. |
π-π Stacking Interactions
The aromatic pyridine ring in this compound is capable of engaging in π-π stacking interactions. These interactions, arising from the attractive forces between electron clouds of adjacent aromatic rings, play a significant role in the stabilization of crystal structures researchgate.net. In substituted pyridine rings, these interactions can manifest in parallel-displaced or T-shaped geometries nih.govacs.org. The centroid-to-centroid distance between stacked rings is a key parameter, with typical distances observed in related crystal structures being around 3.6 to 4.4 Å researchgate.netnih.gov. The presence of substituents on the pyridine ring, such as the amino and methyl groups in this compound, can influence the strength and geometry of these stacking interactions nih.gov.
Co-crystal and Organic Salt Formation
Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds biointerfaceresearch.comnih.gov. Nicotinamide and its derivatives are well-known for their ability to form co-crystals with a variety of organic molecules, particularly carboxylic acids nih.govresearchgate.netacs.org. The formation of a co-crystal or an organic salt is often dependent on the difference in the pKa values between the basic pyridine nitrogen and the acidic co-former.
In the case of this compound, the pyridine nitrogen is a basic site that can accept a proton from an acidic co-former to form an organic salt. For example, the interaction with a strong acid would likely result in proton transfer and the formation of a 2-amino-6-methylnicotinamidium salt. With weaker acids, the formation of a neutral co-crystal held together by hydrogen bonds is more probable. The robust "acid-pyridine" supramolecular synthon is a common feature in these types of structures acs.org.
Applications in Nonlinear Optical Materials (e.g., Second and Third Order Nonlinear Optical Susceptibility)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser rochester.edu. Organic molecules with donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. The structure of this compound, with its electron-donating amino group and the π-system of the pyridine ring, suggests its potential as an NLO material.
The NLO response of a material is characterized by its nonlinear optical susceptibilities. The second-order nonlinear optical susceptibility (χ(2)) is responsible for effects like second-harmonic generation and is only non-zero in non-centrosymmetric materials rochester.edu. The third-order nonlinear optical susceptibility (χ(3)) is present in all materials and gives rise to phenomena such as third-harmonic generation and nonlinear refraction researchgate.net.
| NLO Property | Governing Susceptibility | Potential Application | Relevance to this compound |
| Second-Harmonic Generation | χ(2) (Second Order) | Frequency doubling in lasers | Requires non-centrosymmetric crystal packing, achievable through hydrogen bonding. |
| Third-Harmonic Generation | χ(3) (Third Order) | Optical switching, data storage | Present in all materials; magnitude influenced by molecular structure and electron delocalization. |
| Nonlinear Refraction | χ(3) (Third Order) | Optical limiting, sensors | Dependent on the third-order susceptibility. |
Future Research Directions and Therapeutic Potential
Development of More Potent and Selective Analogues for Therapeutic Interventions
A primary objective in the therapeutic development of nicotinamide (B372718) analogues is the design of compounds with enhanced potency and selectivity. The enzyme Nicotinamide N-methyltransferase (NNMT) has emerged as a significant target in this area, given its role in metabolism and its upregulation in various diseases. researchgate.net The development of small molecule inhibitors for NNMT is a key strategy, with research focused on creating analogues that can bind more effectively to the enzyme's active site. researchgate.net
Structure-activity relationship (SAR) studies are crucial for this process, allowing researchers to understand how specific chemical modifications affect a compound's inhibitory activity. researchgate.netnih.govresearchgate.net For instance, screening of N-methylated quinolinium and isoquinolinium analogues has identified promising scaffolds for NNMT inhibition with activity in the low micromolar range. researchgate.netsigmaaldrich.com One study found that adding a 5-amino group to a 1-methylquinolinium (B1204318) core increased the inhibitory potency tenfold. researchgate.net Further optimization has led to the discovery of bisubstrate inhibitors with nanomolar potency and over 5000-fold selectivity for NNMT compared to other related methyltransferases. nih.gov These highly potent and selective compounds are considered more promising candidates for therapeutic interventions as they are less likely to have off-target effects. nih.govnih.gov
The ongoing development of these analogues aims to produce drug-like inhibitors suitable for treating metabolic diseases and various cancers where NNMT activity is abnormally high. sigmaaldrich.com
Q & A
Q. What are best practices for presenting raw and processed data in publications involving this compound?
- Methodological Answer :
- Supplementary Materials : Include large datasets (e.g., HPLC chromatograms, toxicity curves) in appendices.
- Uncertainty Analysis : Report confidence intervals for IC values and measurement errors (e.g., ±5% for spectrophotometry).
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
